COX-2-IN-36

Description

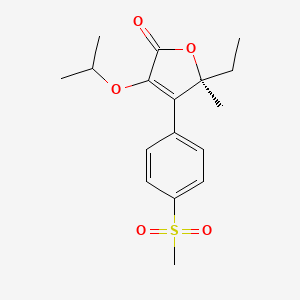

Structure

2D Structure

3D Structure

Properties

CAS No. |

189954-93-6 |

|---|---|

Molecular Formula |

C17H22O5S |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(5S)-5-ethyl-5-methyl-4-(4-methylsulfonylphenyl)-3-propan-2-yloxyfuran-2-one |

InChI |

InChI=1S/C17H22O5S/c1-6-17(4)14(15(16(18)22-17)21-11(2)3)12-7-9-13(10-8-12)23(5,19)20/h7-11H,6H2,1-5H3/t17-/m0/s1 |

InChI Key |

FZYAFLPJDVKKQI-KRWDZBQOSA-N |

SMILES |

CCC1(C(=C(C(=O)O1)OC(C)C)C2=CC=C(C=C2)S(=O)(=O)C)C |

Isomeric SMILES |

CC[C@]1(C(=C(C(=O)O1)OC(C)C)C2=CC=C(C=C2)S(=O)(=O)C)C |

Canonical SMILES |

CCC1(C(=C(C(=O)O1)OC(C)C)C2=CC=C(C=C2)S(=O)(=O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-791515; MK-0703; L791515; MK0703; L 791515; MK 0703 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Selective COX-2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

While specific data for a compound designated "COX-2-IN-36" is not available in the public domain, this guide provides a comprehensive overview of the mechanism of action, signaling pathways, quantitative data, and experimental protocols relevant to selective Cyclooxygenase-2 (COX-2) inhibitors. This information serves as a foundational framework for understanding the therapeutic class to which "this compound" would belong.

Core Mechanism of Action

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the enzyme responsible for converting arachidonic acid into prostanoids, which are critical mediators of inflammation, pain, and fever.[1] The enzyme exists in two primary isoforms, COX-1 and COX-2.

-

COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function and platelet aggregation.[2]

-

COX-2 , in contrast, is typically absent or present at very low levels in most tissues. Its expression is rapidly induced by inflammatory stimuli, cytokines, and growth factors, leading to the production of prostaglandins that mediate inflammation and pain.[2]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. This dual inhibition, while effective for inflammation, leads to common side effects such as gastrointestinal ulcers and bleeding due to the inhibition of COX-1's protective functions.[3]

Selective COX-2 inhibitors, often referred to as "coxibs," were developed to specifically target the inflammation-driving COX-2 enzyme while sparing the protective COX-1 enzyme. This selectivity is achieved by exploiting structural differences in the active sites of the two isoforms. The active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1. Selective inhibitors are designed with specific chemical structures (e.g., a sulfonamide group in celecoxib) that can bind to this side pocket, allowing for preferential inhibition of COX-2.[4][5] By selectively blocking COX-2, these inhibitors reduce the synthesis of pro-inflammatory prostaglandins (like PGE2) at the site of inflammation, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects with a reduced risk of gastrointestinal adverse events compared to non-selective NSAIDs.

Signaling Pathway

The primary pathway affected by COX-2 inhibitors is the arachidonic acid cascade. Upon cell stimulation by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is subsequently converted by various tissue-specific isomerases into different prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), each with distinct biological functions. Selective COX-2 inhibitors block the conversion of arachidonic acid to PGH2 by the COX-2 isoform.

Quantitative Data: In Vitro Inhibitory Activity

The potency of COX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values (COX-1/COX-2) is used to determine the selectivity of the inhibitor for COX-2. A higher ratio indicates greater selectivity. The following table presents representative data for well-characterized selective COX-2 inhibitors.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Assay Type |

| Celecoxib | 13.02 | 0.49 | 26.57 | Colorimetric (Ovine)[6] |

| Etoricoxib | 116 | 1.1 | 106 | Human Whole Blood[4][7] |

| Rofecoxib | 18.8 | 0.53 | 35.5 | Human Whole Blood[5][7] |

| Valdecoxib | >100 | 0.25 | >400 | Recombinant Human Enzyme[4] |

| Meloxicam | 4.0 | 2.0 | 2.0 | Human Whole Blood[5][7] |

Note: IC50 values can vary depending on the specific assay conditions, such as enzyme source (e.g., human, ovine) and assay type (e.g., whole blood, recombinant enzyme, colorimetric, fluorometric).

Experimental Protocols: In Vitro COX Inhibitor Screening

A common method for determining the IC50 and selectivity of a potential COX-2 inhibitor is a fluorometric or colorimetric enzyme inhibition assay.

Objective: To determine the concentration of a test compound required to inhibit 50% of recombinant human COX-1 and COX-2 activity.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Test Compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive Controls: A known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor.

-

96-well opaque microplate

-

Fluorescence plate reader

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compound at 10 times the final desired concentration in COX Assay Buffer. Also prepare a solvent control (e.g., DMSO at the same final concentration as the test compound wells).

-

Reaction Mixture Preparation: Prepare a master mix for each enzyme (COX-1 and COX-2) containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Plate Setup:

-

To appropriate wells of the 96-well plate, add 10 µL of the diluted test compound, positive control, or solvent control.

-

Add the recombinant COX-1 or COX-2 enzyme to the appropriate wells.

-

Add 80 µL of the corresponding reaction master mix to each well.

-

-

Initiation of Reaction: The reaction is initiated by adding 10 µL of the arachidonic acid substrate solution to all wells simultaneously, often using a multi-channel pipette.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 535/587 nm for Amplex Red-based assays).[1][8] Measure the fluorescence kinetically for 5-10 minutes at a constant temperature (e.g., 25°C).

-

Data Analysis:

-

Calculate the rate (slope) of the reaction for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to the solvent control: % Inhibition = [1 - (Slope of Test Compound / Slope of Solvent Control)] * 100

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

-

Selectivity Calculation: Calculate the Selectivity Index by dividing the IC50 value for COX-1 by the IC50 value for COX-2.

Generalized Drug Discovery Workflow

The process of identifying and characterizing a novel enzyme inhibitor like a selective COX-2 inhibitor typically follows a multi-stage workflow, from initial screening to preclinical evaluation.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajmc.com [ajmc.com]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Discovery and Synthesis of a Novel Alkoxy Lactone COX-2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the potent and selective cyclooxygenase-2 (COX-2) inhibitor, 5(S)-(5-ethyl-5-methyl-3-(2-propoxy)-4-methanesulfonylphenyl)-2(5H)-furanone, referred to herein as COX-2-IN-36. This document details the structure-activity relationship studies that led to its identification, provides in-depth experimental protocols for its enantioselective synthesis, and presents its biological activity data in a clear, tabular format. Furthermore, this guide includes detailed diagrams of the relevant biological pathways and synthetic routes to facilitate a deeper understanding of this promising anti-inflammatory agent.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme in the biosynthetic pathway that converts arachidonic acid into prostaglandins and thromboxanes.[1] These lipid mediators are involved in a wide array of physiological and pathological processes. There are two primary isoforms of this enzyme: COX-1 and COX-2.[1]

-

COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastrointestinal lining and regulating platelet aggregation.[1]

-

COX-2 , on the other hand, is an inducible enzyme, with its expression being significantly upregulated in response to inflammatory stimuli, such as cytokines and mitogens.[2] This isoform is a key player in the inflammatory cascade, contributing to pain, fever, and swelling.[1]

The discovery of these two isoforms led to the hypothesis that selectively inhibiting COX-2 while sparing COX-1 could provide the anti-inflammatory benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) without the associated gastrointestinal side effects. This spurred the development of a new class of drugs known as selective COX-2 inhibitors, or "coxibs."

The Discovery of this compound: An Optimized Alkoxy Lactone

This compound, also identified in the literature as analogue 11, emerged from efforts to optimize the pharmacokinetic profile of a parent compound, DFP [5,5-dimethyl-3-(2-propoxy)-4-methanesulfonylphenyl)-2(5H)-furanone].[3] While DFP was a potent COX-2 inhibitor, it exhibited a long half-life in humans. The research aimed to identify analogues with a greater extent of metabolism, potentially leading to a shorter, more desirable half-life.[3]

Structure-activity relationship (SAR) studies focused on modifications of the alkoxy lactone scaffold. This led to the discovery of 5(S)-(5-ethyl-5-methyl-3-(2-propoxy)-4-methanesulfonylphenyl)-2(5H)-furanone (this compound), which demonstrated both potent and selective COX-2 inhibition with an improved metabolic profile compared to DFP.[3]

Chemical Structure

The chemical structure of this compound is provided below:

Chemical Name: 5(S)-(5-ethyl-5-methyl-3-(2-propoxy)-4-methanesulfonylphenyl)-2(5H)-furanone[3]

CAS Number: 189954-93-6[4]

Molecular Formula: C₁₇H₂₂O₅S[4]

Molecular Weight: 338.42 g/mol [4]

Biological Activity and Quantitative Data

This compound is a highly potent and specific inhibitor of the COX-2 enzyme.[4] The following table summarizes its key quantitative biological data.

| Parameter | Value | Species | Assay | Reference |

| COX-2 IC₅₀ | 0.4 µM | - | - | [4] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Further studies revealed that this compound is metabolized to a greater extent than the parent compound, DFP, in incubations with rat and human hepatocytes. This suggests a potentially shorter half-life in humans, addressing the primary goal of the optimization studies.[3]

Experimental Protocols

This section provides a detailed description of the synthetic route for this compound, based on the practical enantioselective synthesis described in the literature.[5]

Synthesis of this compound

Two primary synthetic strategies have been reported for the large-scale, enantioselective preparation of this compound.[5] The overall yield from (S)-2-hydroxy-2-methylbutyric acid is reported to be 79%.[5] The key steps involve the efficient resolution of (±)-2-hydroxy-2-methylbutyric acid and a novel thionyl chloride-assisted amide formation.[5]

A detailed, step-by-step protocol derived from the published literature would require access to the full experimental details within the cited papers. However, a generalized workflow is presented below.

General Synthetic Workflow:

-

Starting Material: The synthesis commences with (S)-2-hydroxy-2-methylbutyric acid.

-

Key Intermediates: The synthesis proceeds through several key intermediates, including the formation of an amide. A notable step is the use of thionyl chloride to facilitate this amide formation from a carboxylic acid.

-

Final Product Formation: The final steps involve the construction of the furanone ring and the introduction of the necessary substituents to yield this compound.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the simplified cyclooxygenase pathway, highlighting the roles of COX-1 and COX-2 and the point of inhibition by COX-2 inhibitors like this compound.

Caption: Simplified Cyclooxygenase (COX) Signaling Pathway.

Experimental Workflows

The following diagram illustrates a generalized workflow for the discovery and initial evaluation of a novel COX-2 inhibitor like this compound.

Caption: Drug Discovery Workflow for a Novel COX-2 Inhibitor.

Synthetic Pathway

The following diagram provides a high-level overview of the synthetic strategy for this compound.

Caption: High-Level Synthetic Route to this compound.

Conclusion

This compound represents a significant advancement in the development of selective COX-2 inhibitors. Through targeted chemical modifications of a lead compound, researchers were able to synthesize a potent and specific inhibitor with an optimized metabolic profile. The enantioselective synthetic routes developed for its production are efficient and scalable, making it an accessible tool for further research. This technical guide provides a foundational understanding of this compound for professionals in the field of drug discovery and development, and it is hoped that this information will aid in the future exploration of this and similar compounds as potential therapeutic agents for inflammatory diseases.

References

- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 2. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a potent and selective COX-2 inhibitor in the alkoxy lactone series with optimized metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

The Selective COX-2 Inhibitor COX-2-IN-36: A Technical Overview

Introduction

Cyclooxygenase (COX), an enzyme existing in two primary isoforms, COX-1 and COX-2, is a critical mediator of inflammatory processes through its role in the synthesis of prostaglandins from arachidonic acid. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as gastric protection and platelet aggregation, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. This distinction has driven the development of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), with the therapeutic goal of mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. This technical guide provides an in-depth overview of a specific selective COX-2 inhibitor, COX-2-IN-36, for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

-

Compound Name: this compound

-

Systematic Name: (5S)-5-ethyl-5-methyl-4-(4-methylsulfonylphenyl)-3-propan-2-yloxyfuran-2(5H)-one

-

CAS Number: 189954-93-6

-

Molecular Formula: C17H22O5S

-

Molecular Weight: 338.42 g/mol

Biological Activity

This compound is a potent and specific inhibitor of the COX-2 enzyme.[1][2] The inhibitory activity of this compound has been quantified through in vitro enzyme assays, with the key findings summarized in the tables below.

In Vitro Inhibitory Activity

| Compound | Target | IC50 (µM) |

| This compound | COX-2 | 0.4 |

Table 1: In vitro inhibitory concentration (IC50) of this compound against the COX-2 enzyme.

Selectivity Profile

A crucial parameter for a selective COX-2 inhibitor is its differential activity against COX-1 and COX-2. The selectivity index, calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, provides a quantitative measure of this selectivity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound ((S)-enantiomer) | 86 | 0.4 | 215 |

| (R)-enantiomer | >100 | - | - |

Table 2: COX-1 and COX-2 inhibitory activities and the calculated selectivity index for this compound.

The data indicates that this compound is highly selective for the COX-2 enzyme, with a selectivity index of 215. The (S)-enantiomer is the biologically active form of the molecule.

Experimental Protocols

In Vitro COX Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.

1. Reagents and Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Detection system (e.g., ELISA for prostaglandin E2, or a fluorometric or colorimetric probe)

2. Assay Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, add the reaction buffer, cofactors, and the appropriate COX enzyme (COX-1 or COX-2).

-

Add the diluted test compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes at 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding a solution of arachidonic acid.

-

Allow the reaction to proceed for a specific time (e.g., 2 minutes at 37°C).

-

Stop the reaction using a suitable agent (e.g., a solution of stannous chloride or a strong acid).

-

Quantify the amount of prostaglandin produced using the chosen detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the enantioselective synthesis of a key intermediate followed by its elaboration to the final product. A practical enantioselective synthesis has been reported, and the following is a high-level summary of a potential synthetic route.

-

Preparation of the Core Lactone Structure: The synthesis likely begins with the construction of a substituted furanone (lactone) ring system.

-

Introduction of the Sulfonylphenyl Moiety: The 4-(methylsulfonyl)phenyl group, a common feature in many selective COX-2 inhibitors, is introduced onto the lactone core.

-

Enantioselective Alkylation: A key step involves the enantioselective alkylation at the 5-position of the furanone ring to introduce the ethyl and methyl groups with the desired (S)-stereochemistry. This step is crucial for the biological activity of the final compound.

-

Formation of the Enol Ether: The final step is the formation of the isopropoxy enol ether at the 3-position of the lactone ring.

Visualizations

Signaling Pathway

Caption: The COX-2 signaling pathway leading to inflammation.

Experimental Workflow

Caption: Workflow for the in vitro COX-2 inhibition assay.

Logical Relationship

Caption: Logical flow of the synthesis of this compound.

References

Physicochemical Properties of COX-2-IN-36: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

COX-2-IN-36 is a potent and specific inhibitor of the cyclooxygenase-2 (COX-2) enzyme, with a reported half-maximal inhibitory concentration (IC50) of 0.4 μM.[1] As a selective inhibitor, it holds potential for therapeutic applications where the anti-inflammatory and analgesic effects of COX-2 inhibition are desired, with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. This document provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and visualizes its role in the relevant biological signaling pathway.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation development, and interpretation of biological activity.

| Property | Value | Source |

| Molecular Formula | C17H22O5S | [1] |

| Molecular Weight | 338.42 g/mol | [1] |

| CAS Number | 189954-93-6 | [1] |

| SMILES String | C1=CC(=CC=C1S(=O)(=O)N)C2=C(C(=O)C(C2=O)CC(C)C)O | MedchemExpress |

| IC50 (COX-2) | 0.4 μM | [1] |

Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical parameters of this compound.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[2][3]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[3] Impurities typically depress and broaden the melting range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[4]

-

Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.[3][5]

-

Heating: The capillary tube is placed in the heating block. An initial rapid heating can be performed to determine an approximate melting range.

-

Measurement: For an accurate determination, the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature about 5-10 °C below the approximate melting point.[3][4]

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (completion) are recorded as the melting range.[4]

Determination of Solubility

Understanding the solubility of this compound in various solvents is essential for its formulation into suitable dosage forms.[6][7]

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, buffers at various pH values (e.g., pH 1.2, 6.8, 7.4), ethanol, polyethylene glycol 400 (PEG 400), and mixtures thereof.[6][7][8]

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed container.

-

Equilibration: The containers are agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

Sample Processing: The resulting saturated solutions are filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Solubility is expressed in units such as mg/mL or µg/mL.

Biological Context: The COX-2 Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the COX-2 enzyme, which plays a crucial role in the inflammatory cascade.

Pathway Overview: Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins.[10] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is an inducible enzyme that is upregulated in response to inflammatory stimuli, such as cytokines and growth factors.[11] The prostaglandins produced by COX-2, particularly prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever.[12] By selectively inhibiting COX-2, this compound blocks the synthesis of these pro-inflammatory prostaglandins.

Visualization of the COX-2 Signaling Pathway:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. thinksrs.com [thinksrs.com]

- 5. westlab.com [westlab.com]

- 6. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. ijper.org [ijper.org]

- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

Unveiling the Potential of COX-2-IN-36: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation studies for COX-2-IN-36, a potent and specific inhibitor of cyclooxygenase-2 (COX-2). This document outlines the core methodologies, quantitative data, and underlying signaling pathways crucial for understanding the therapeutic potential of this compound.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a significant role in pain and inflammation. Selective inhibition of COX-2 is a key therapeutic strategy for managing inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data for this compound

This compound has been identified as a highly potent and specific inhibitor of the COX-2 enzyme. The following table summarizes the key quantitative data available for this compound.

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | COX-2 | In vitro enzyme | 0.4 | Lushi Tan, et al. Practical enantioselective synthesis of a COX-2 specific inhibitor. Tetrahedron. 2002. |

Experimental Protocols for Target Validation

The following sections detail the essential experimental protocols used to validate the inhibitory activity and selectivity of a COX-2 inhibitor like this compound.

In Vitro COX-1/COX-2 Inhibition Assay

This assay directly measures the enzymatic activity of purified COX-1 and COX-2 in the presence of the test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The reaction is typically carried out in a Tris-HCl buffer (pH 8.0) containing a heme cofactor.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control (like DMSO) for a specified period (e.g., 15 minutes) at room temperature.

-

Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

-

Detection: The production of prostaglandin E2 (PGE2), a downstream product, is measured. This can be done using various methods, including:

-

Enzyme Immunoassay (EIA): A competitive ELISA is used to quantify PGE2 levels.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides a highly sensitive and specific measurement of PGE2.[1]

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Prostaglandin E2 (PGE2) Assay

This assay assesses the ability of the test compound to inhibit COX-2 activity within a cellular context.

Objective: To measure the inhibition of PGE2 production in cells stimulated to express COX-2.

Methodology:

-

Cell Culture: A suitable cell line that can be induced to express COX-2, such as human macrophage-like cells (e.g., U937) or murine macrophages (e.g., RAW 264.7), is used.

-

COX-2 Induction: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme.

-

Compound Treatment: The stimulated cells are then treated with various concentrations of the test compound or vehicle control.

-

PGE2 Measurement: After a specific incubation period, the cell culture supernatant is collected, and the concentration of PGE2 is measured using a validated method, typically an ELISA kit.[2][3][4][5][6]

-

Data Analysis: The reduction in PGE2 levels in the presence of the compound is used to determine its potency in a cellular environment.

In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the anti-inflammatory efficacy of a test compound.

Objective: To assess the ability of the test compound to reduce inflammation in a live animal model.

Methodology:

-

Animal Model: Typically, rats or mice are used for this model.

-

Compound Administration: The test compound is administered to the animals, usually via oral gavage or intraperitoneal injection, at various doses. A vehicle control and a positive control (a known NSAID like celecoxib or indomethacin) are also included.

-

Induction of Inflammation: A short time after compound administration, a solution of carrageenan is injected into the plantar surface of one of the hind paws to induce localized inflammation and edema.[7][8][9][10][11]

-

Measurement of Edema: The volume or thickness of the paw is measured at regular intervals after the carrageenan injection using a plethysmometer or a digital caliper.

-

Data Analysis: The percentage of inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Visual representations of the COX-2 signaling pathway and a typical experimental workflow for a COX-2 inhibitor are provided below to aid in the understanding of the target validation process.

Caption: The COX-2 signaling pathway illustrating the conversion of arachidonic acid to prostaglandins, leading to inflammation, and the inhibitory action of this compound.

Caption: A generalized experimental workflow for the target validation of a novel COX-2 inhibitor, from initial in vitro screening to in vivo efficacy studies.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ELISA assay for prostaglandin E2 (PGE2) concentration [bio-protocol.org]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. revvity.com [revvity.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cloud-clone.com [cloud-clone.com]

- 7. Experimental Protocol and Carrageenan induced paw oedema [bio-protocol.org]

- 8. Distribution and regulation of cyclooxygenase-2 in carrageenan-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 11. criver.com [criver.com]

early research on COX-2-IN-36

Disclaimer

The specific compound "COX-2-IN-36" was not identified in publicly available scientific literature. This technical guide has been constructed using a representative molecule from the 1,5-diarylpyrazole class of selective COX-2 inhibitors, which includes the well-known drug Celecoxib. The data and protocols presented are based on early research and established methodologies for this class of compounds to serve as an illustrative and in-depth example for researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Early Research of a Representative 1,5-Diarylpyrazole COX-2 Inhibitor

This document provides a comprehensive overview of the foundational research into a selective 1,5-diarylpyrazole Cyclooxygenase-2 (COX-2) inhibitor. It covers the synthesis, mechanism of action, and preclinical evaluation, including detailed experimental protocols and quantitative data.

Core Compound Profile

-

Compound Class: 1,5-Diarylpyrazole

-

Therapeutic Target: Cyclooxygenase-2 (COX-2)

-

Mechanism of Action: Selective inhibition of the COX-2 isoenzyme, which is responsible for the biosynthesis of prostaglandins under acute inflammatory conditions.[1] This selectivity is intended to spare the constitutively expressed COX-1 isoenzyme, which is involved in normal cellular homeostasis, such as maintaining the gastric mucosa.[2][3]

-

Therapeutic Potential: Treatment of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis, with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[3][4]

Synthesis of 1,5-Diarylpyrazole Core Structure

The general synthetic route for 1,5-diarylpyrazole analogs involves the condensation of a 1,3-diketone with a substituted phenylhydrazine.[5] A key feature for COX-2 selectivity in this class is often a p-sulfamoylphenyl group, which is considered essential for potent inhibitory activity.[5]

-

Chalcone Formation: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH) in a solvent like ethanol to yield a chalcone (an α,β-unsaturated ketone).

-

Diketone Formation: The chalcone is then reacted with an ethyl trifluoroacetate in the presence of a strong base like sodium methoxide to form a 1,3-diketone intermediate.

-

Cyclization/Condensation: The 1,3-diketone intermediate is reacted with a substituted phenylhydrazine hydrochloride in a suitable solvent such as refluxing ethanol.[5] This reaction forms the pyrazole ring.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield the desired 1,5-diarylpyrazole compound.

In Vitro Efficacy and Selectivity

The primary goal of early research is to determine a compound's potency and selectivity for the target enzyme. This is typically achieved through in vitro enzyme inhibition assays.

The following table summarizes the inhibitory activity of representative 1,5-diarylpyrazole compounds against human COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2).

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |

| Celecoxib (SC-58635) | 0.04 | 15.0 | 375 |

| SC-58125 | 0.05 | >100 | >2000 |

| SC-236 | 0.007 | 7.9 | 1128 |

| NS-398 | 0.1 | >100 | >1000 |

| Indomethacin (Non-selective) | 0.6 | 0.1 | 0.17 |

| Data synthesized from multiple sources.[4][5] |

This protocol is based on a fluorometric method for detecting Prostaglandin G2 (PGG2), an intermediate product generated by COX enzymes.[6][7]

-

Reagent Preparation:

-

Reconstitute human recombinant COX-1 and COX-2 enzymes in sterile water and store on ice.[7]

-

Prepare a 10X working solution of test compounds and control inhibitors (e.g., Celecoxib) in a suitable solvent like DMSO, then dilute with COX Assay Buffer.[6]

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[7]

-

Prepare the Arachidonic Acid (substrate) solution by reconstituting it in ethanol and then diluting it with a NaOH solution.[6]

-

-

Assay Plate Setup (96-well white opaque plate):

-

Reaction Initiation:

-

Add 80 µl of the Reaction Mix to all wells.

-

Add 10 µl of the appropriate enzyme (COX-1 or COX-2) to all wells except the background control.

-

Incubate the plate for 10-15 minutes at 25°C, protected from light.

-

Initiate the reaction by adding 10 µl of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.[6]

-

-

Measurement:

-

Immediately begin measuring the fluorescence kinetically in a plate reader (Excitation/Emission = 535/587 nm) at 25°C for 5-10 minutes.[7]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.

-

The percent inhibition is calculated using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100, where EC is the Enzyme Control and S is the Sample.

-

Plot the percent inhibition against the log of the inhibitor concentration and perform a non-linear regression to determine the IC50 value.

-

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classical and highly reproducible method for evaluating the acute anti-inflammatory activity of new compounds.[8][9]

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | ED50 (mg/kg) |

| Representative Compound | 10 | 60% | ~8.4 |

| Indomethacin (Control) | 5 | 75% | ~3.0 |

| Data is illustrative based on typical results for this class of compounds.[10] |

-

Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week with free access to food and water. Food is withdrawn 12 hours before the experiment.[11]

-

Compound Administration: Animals are divided into groups (n=6). The test compound, a vehicle control (e.g., 0.5% CMC-Na), and a positive control (e.g., Indomethacin, 5 mg/kg) are administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[10][12]

-

Induction of Inflammation: 100 µl of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.[10] The left hind paw remains untreated as a control.

-

Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at hourly intervals (1, 2, 3, 4, and 5 hours) post-injection.[10]

-

Data Analysis:

-

The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.

-

The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

-

The ED50 (the dose causing 50% inhibition) can be calculated from the dose-response curve.[10]

-

Mechanism of Action and Signaling Pathways

Selective COX-2 inhibitors block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. The inflammatory response is also regulated by complex intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which controls the expression of pro-inflammatory genes, including COX-2 itself.[13]

This protocol is used to determine if a test compound affects the phosphorylation (activation) of key signaling proteins like p38 MAPK in response to an inflammatory stimulus.[14][15]

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., RAW 264.7 macrophages or fibroblast-like synoviocytes) in 6-well plates until they reach 80-90% confluency.[15]

-

Pre-treat the cells with the test compound at various concentrations for 1 hour.

-

Stimulate the cells with an inflammatory agent (e.g., Lipopolysaccharide (LPS) or Interleukin-1β) for 15-30 minutes to induce p38 phosphorylation.[15]

-

-

Protein Extraction:

-

Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[16]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38).[14]

-

Wash the membrane three times with TBST.

-

Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[16]

-

To ensure equal protein loading, strip the membrane and re-probe it with an antibody for total p38 MAPK and a loading control like β-Actin.[16]

-

Quantify the band intensities using densitometry software. The activation of p38 is determined by the ratio of p-p38 to total p38.

-

Pharmacokinetic Profile

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

The following table shows representative pharmacokinetic parameters for a novel COX-2 inhibitor, Vitacoxib, following a single oral dose in rats.[3][18]

| Parameter | Value | Unit | Description |

| Dose | 18 | mg/kg | Single oral administration |

| Cmax | 450.19 | ng/mL | Maximum observed plasma concentration |

| Tmax | 5.00 | h | Time to reach Cmax |

| T1/2 | 4.25 | h | Elimination half-life |

| AUClast | 4895.73 | ng·h/mL | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| Data from a study on Vitacoxib in Wistar rats.[3][19] |

This protocol outlines a typical PK study in rats following oral administration.[18][20]

-

Animal Preparation:

-

Drug Administration:

-

Administer the test compound at a specific dose (e.g., 18 mg/kg) via oral gavage. The compound is typically formulated in a vehicle like 0.5% CMC-Na.[18]

-

-

Blood Sampling:

-

Collect serial blood samples (approx. 0.3 mL) from the cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[18]

-

Collect samples into heparinized tubes.

-

-

Plasma Preparation and Storage:

-

Bioanalysis:

-

Develop and validate a sensitive analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the drug in the plasma samples.[18]

-

The method should include a calibration curve and quality control samples.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of the drug versus time.

-

Use non-compartmental analysis software (e.g., WinNonlin™) to calculate key PK parameters such as Cmax, Tmax, T1/2, and AUC.[18]

-

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors wi...: Ingenta Connect [ingentaconnect.com]

- 3. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats [frontiersin.org]

- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. assaygenie.com [assaygenie.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic–pharmacodynamic modelling of the analgesic effects of lumiracoxib, a selective inhibitor of cyclooxygenase-2, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression and Activation of Mitogen-Activated Protein Kinase Kinases-3 and -6 in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon-Induced Acute Inflammation in the Rat: Application of a Novel HPLC Assay [sites.ualberta.ca]

The Role of Selective COX-2 Inhibition in Prostaglandin Synthesis: A Technical Overview of COX-2-IN-36

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the selective cyclooxygenase-2 (COX-2) inhibitor, designated herein as COX-2-IN-36, and its impact on the intricate process of prostaglandin synthesis. While "this compound" is used as a representative model for a potent and selective COX-2 inhibitor, the principles, experimental methodologies, and data presented are grounded in the established science of well-characterized molecules in this class. This document will explore the mechanism of action, detail relevant experimental protocols for inhibitor characterization, present comparative quantitative data, and visualize key pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction to Cyclooxygenase and Prostaglandin Synthesis

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme in the conversion of arachidonic acid into prostanoids, a class of lipid mediators that includes prostaglandins, prostacyclin, and thromboxane.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the gastrointestinal lining and mediating platelet aggregation.[2][3] In contrast, COX-2 is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli.[3][4] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[4]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of COX enzymes.[5] However, non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to undesirable side effects such as gastrointestinal ulceration due to the inhibition of protective prostaglandins in the stomach.[5] This led to the development of selective COX-2 inhibitors, which are designed to specifically target the COX-2 enzyme, thereby reducing inflammation and pain with a lower risk of certain side effects.[6][7]

Mechanism of Action of Selective COX-2 Inhibitors

Selective COX-2 inhibitors like this compound function by preferentially binding to the active site of the COX-2 enzyme. The cyclooxygenase active site of both COX-1 and COX-2 enzymes catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2) by the peroxidase activity of the same enzyme.[1] PGH2 serves as the precursor for the synthesis of various prostaglandins and thromboxanes by specific synthases.[5]

The selectivity of COX-2 inhibitors is attributed to structural differences between the active sites of the two isoforms. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. Selective inhibitors are designed to bind to this larger active site and occupy the side pocket, leading to a higher affinity for COX-2 over COX-1. By inhibiting COX-2, these compounds effectively block the production of prostaglandins that mediate inflammation and pain.[5]

Signaling Pathway of Prostaglandin Synthesis via COX-2

Caption: Prostaglandin synthesis pathway via COX-2 and the inhibitory action of this compound.

Quantitative Assessment of COX-2 Inhibition

The potency and selectivity of a COX-2 inhibitor are typically quantified by determining its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. A lower IC50 value indicates a more potent inhibitor. The selectivity index is often calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2). A higher selectivity index signifies greater selectivity for COX-2.

The following table presents representative IC50 values and selectivity indices for well-characterized COX-2 inhibitors, which can serve as a benchmark for evaluating new compounds like this compound.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 82 | 6.8 | 12[8] |

| Rofecoxib | >100 | 0.53 | >188[8][9] |

| Diclofenac | 0.076 | 0.026 | 2.9[8] |

| Indomethacin | 0.009 | 0.31 | 0.029[8] |

| Ibuprofen | 12 | 80 | 0.15[8] |

Experimental Protocols

Accurate and reproducible experimental protocols are essential for the characterization of COX-2 inhibitors. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

This assay measures the ability of a compound to inhibit COX-1 and COX-2 in a physiologically relevant ex vivo setting.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Methodology:

-

COX-1 Assay:

-

Collect fresh human blood into heparinized tubes.

-

Aliquot whole blood into tubes containing the test compound at various concentrations or vehicle control (e.g., DMSO).

-

Allow for spontaneous clotting to occur to induce COX-1 activity.

-

Incubate for a specified time (e.g., 1 hour) at 37°C.

-

Centrifuge to separate serum.

-

Measure the concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, in the serum using an enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Assay:

-

Collect fresh human blood into heparinized tubes.

-

Treat the blood with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.

-

Aliquot the LPS-treated blood into tubes containing the test compound at various concentrations or vehicle control.

-

Incubate for a specified time (e.g., 24 hours) at 37°C to allow for COX-2 expression and activity.

-

Centrifuge to separate plasma.

-

Measure the concentration of prostaglandin E2 (PGE2) in the plasma using an ELISA.[10]

-

-

Data Analysis:

-

Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow for In Vitro COX Inhibition Assay

Caption: Workflow for the human whole blood assay to determine COX-1 and COX-2 inhibition.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a classic animal model used to evaluate the anti-inflammatory effects of a compound.

Objective: To assess the in vivo efficacy of a test compound in reducing acute inflammation.

Methodology:

-

Animal Dosing:

-

Administer the test compound or vehicle control to rodents (e.g., rats or mice) via an appropriate route (e.g., oral gavage).

-

-

Induction of Inflammation:

-

After a specified pre-treatment time, inject a small volume of a carrageenan solution into the sub-plantar region of one hind paw to induce localized inflammation and edema.

-

-

Measurement of Paw Edema:

-

Measure the volume of the injected paw at various time points after the carrageenan injection using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage inhibition of paw edema for the treated groups compared to the vehicle control group.

-

Determine the dose-response relationship and calculate the ED50 (the dose that produces 50% of the maximal effect).

-

Conclusion

The development of selective COX-2 inhibitors represents a significant advancement in anti-inflammatory therapy. A thorough understanding of their mechanism of action, coupled with robust and reproducible experimental methodologies, is crucial for the discovery and characterization of new chemical entities in this class. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the development of novel COX-2 inhibitors like this compound, ultimately contributing to the advancement of safer and more effective anti-inflammatory treatments.

References

- 1. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cyclooxygenase - Proteopedia, life in 3D [proteopedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. pedworld.ch [pedworld.ch]

- 9. researchgate.net [researchgate.net]

- 10. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols: COX-2-IN-36 for In Vivo Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme that is typically absent or expressed at low levels in most normal tissues but is significantly upregulated in response to inflammatory stimuli and in various pathological conditions, including numerous types of cancers.[1][2][3] This differential expression makes COX-2 an attractive biomarker for the non-invasive imaging of inflammation and for the early detection and characterization of tumors.[1][4][5]

These application notes describe the use of COX-2-IN-36 , a representative selective COX-2 inhibitor developed as a probe for in vivo imaging applications such as Positron Emission Tomography (PET) and fluorescence imaging. This compound is designed to bind with high affinity and selectivity to the COX-2 enzyme, allowing for the visualization and quantification of its expression in living organisms. The protocols provided herein are based on established methodologies for evaluating COX-2 targeted imaging agents in preclinical models.

Mechanism of Action and Signaling Pathway

The primary function of the COX-2 enzyme is to catalyze the conversion of arachidonic acid to Prostaglandin H2 (PGH2).[6][7][8] PGH2 is a precursor for the synthesis of various pro-inflammatory prostaglandins, which are involved in processes such as inflammation, pain, and angiogenesis.[9][10] In cancer, elevated COX-2 expression has been linked to tumor growth, invasion, and metastasis.[9][11] this compound, as a selective inhibitor, binds to the active site of the COX-2 enzyme, preventing the synthesis of these downstream signaling molecules.

Application Notes

This compound is suitable for in vivo imaging of COX-2 expression in small animal models of inflammation and cancer. Its selective binding allows for clear delineation of COX-2 positive tissues from surrounding healthy tissue.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and in vivo uptake characteristics of representative selective COX-2 imaging probes, which are analogous to this compound.

Table 1: In Vitro COX-2 Inhibition

| Compound Class | Target | IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

|---|---|---|---|---|

| Fluorinated Celecoxib Derivative (e.g., Compound 7) | COX-2 | 7 | >300 | [1][4] |

| Indomethacin Derivative | COX-2 | 20 | >500 | [5] |

| Fluorocoxib C | COX-2 | Potent (exact value not specified) | Selective |[12] |

Table 2: In Vivo Imaging Performance in Preclinical Models

| Model | Imaging Agent | Key Finding | Quantitative Metric | Reference |

|---|---|---|---|---|

| Rat Paw Inflammation | 18F-labeled Celecoxib Derivative | Selective uptake in inflamed paw vs. non-inflamed paw. | - | [1] |

| COX-2+ Tumor Xenograft (1483 HNSCC) | 18F-labeled Celecoxib Derivative | Selective accumulation in COX-2+ tumors. | Tumor/Muscle Ratio: ~3 | [4] |

| COX-2- Tumor Xenograft (HCT116) | 18F-labeled Celecoxib Derivative | Minimal uptake in COX-2- tumors. | - | [1][4] |

| COX-2+ Tumor Xenograft (1483 HNSCC) | Fluorocoxib C | Selective retention in COX-2+ tumors with clearance from non-target tissues over time. | Significant reduction in non-specific signal by 7 days post-injection. | [2][12] |

| COX-2+ Tumor Xenograft (HCA-7) | 18F-Pyricoxib Derivative | Satisfactory tumor uptake. | Tumor/Muscle Ratio: 2.25 (4h p.i.) |[4] |

Experimental Protocols

The following are detailed protocols for the in vivo evaluation of this compound.

Protocol 1: In Vivo Imaging in a Carrageenan-Induced Inflammation Model

This protocol describes the induction of localized inflammation and subsequent imaging to assess the specific uptake of this compound at the inflammatory site.

Materials:

-

This compound (radiolabeled or fluorescently tagged)

-

Sprague-Dawley rats or C57BL/6 mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Anesthetic (e.g., isoflurane)

-

Imaging system (PET scanner or in vivo fluorescence imager)

-

Celecoxib (for blocking studies)

Procedure:

-

Induction of Inflammation: Anesthetize the animal. Inject 50-100 µL of 1% carrageenan solution subcutaneously into the plantar surface of one hind paw. The contralateral paw can be injected with sterile saline to serve as a control. Allow inflammation to develop for 3-6 hours.

-

Administration of Imaging Probe: Administer this compound via intravenous (retro-orbital or tail vein) or intraperitoneal injection. The exact dose will depend on the specific activity of the probe and the imaging modality.

-

In Vivo Imaging: At a predetermined time point post-injection (e.g., 1-4 hours for PET, 3 hours to 7 days for some fluorescent probes), anesthetize the animal and perform imaging.[1][12] Acquire whole-body images, ensuring both the inflamed and control paws are within the field of view.

-

Data Analysis: Quantify the signal intensity in the region of interest (ROI) over the inflamed paw and the contralateral control paw. Calculate the uptake ratio to determine the selectivity of the probe for the inflamed tissue.

Protocol 2: In Vivo Imaging in a Human Tumor Xenograft Model

This protocol details the use of this compound to visualize COX-2 expressing tumors in a mouse model.

Materials:

-

This compound (radiolabeled or fluorescently tagged)

-

Immunocompromised mice (e.g., nude mice)

-

COX-2 positive human cancer cell line (e.g., 1483 HNSCC, HCA-7)[1][4]

-

Cell culture medium and supplements

-

Matrigel (optional)

-

Anesthetic (e.g., isoflurane)

-

Imaging system (PET or fluorescence)

Procedure:

-

Tumor Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or medium, optionally mixing with Matrigel. Subcutaneously inject approximately 1-5 x 106 cells into the flank(s) of each mouse. For direct comparison, COX-2 positive cells can be injected on one flank and COX-2 negative cells on the contralateral flank.[1]

-

Tumor Growth: Allow tumors to grow to a suitable size for imaging (e.g., 500-1000 mm3).[1] This typically takes 2-4 weeks.

-

Administration of Imaging Probe: Administer this compound as described in Protocol 1.

-

In Vivo Imaging: At the optimal time point post-injection, perform imaging of the tumor-bearing mice.

-

Ex Vivo Analysis (Optional): After the final imaging session, euthanize the mice and dissect the tumors and major organs (liver, kidneys, muscle, etc.). Image the dissected tissues ex vivo to confirm the in vivo findings and assess biodistribution.[12]

-

Data Analysis: Draw ROIs over the tumors and a reference tissue (e.g., muscle). Calculate the tumor-to-muscle uptake ratio. Compare the uptake in COX-2 positive versus COX-2 negative tumors.

Protocol 3: In Vivo Blocking Study for Target Specificity

This protocol is essential to confirm that the uptake of this compound is specifically mediated by binding to the COX-2 enzyme.

Procedure:

-

Follow the procedures for the inflammation or tumor xenograft model as described above.

-

Divide the animals into two groups: a control group and a blocking group.

-

Pre-treatment: For the blocking group, administer a saturating dose of a non-labeled, selective COX-2 inhibitor (e.g., celecoxib, 2 mg/kg) via intraperitoneal or intravenous injection 1-24 hours prior to the administration of this compound.[1][13] The control group receives a vehicle injection.

-

Probe Administration and Imaging: Administer this compound to both groups and perform imaging as previously described.

-

Data Analysis: Compare the uptake of this compound in the target tissue (inflamed paw or COX-2+ tumor) between the control and blocking groups. A significant reduction in signal in the blocking group indicates specific binding to COX-2.[1][4]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a COX-2 targeted imaging probe in vivo.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. omicsonline.org [omicsonline.org]

- 3. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Development of PET Radioligands Targeting COX-2 for Colorectal Cancer Staging, a Review of in vitro and Preclinical Imaging Studies [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 8. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Noninvasive imaging identifies new roles for cyclooxygenase-2 in choline and lipid metabolism of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted imaging of cancer by fluorocoxib C, a near-infrared cyclooxygenase-2 probe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: COX-2-IN-36 in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme that is frequently overexpressed in various types of cancer and plays a crucial role in tumor progression. Its involvement in promoting inflammation, angiogenesis (the formation of new blood vessels), and resistance to apoptosis (programmed cell death) makes it a significant target for cancer therapy. Selective COX-2 inhibitors have been investigated for their potential as anticancer agents. This document provides detailed application notes and experimental protocols for the study of COX-2-IN-36, a potent and selective COX-2 inhibitor, in the context of cancer cell line research. This compound has demonstrated significant dose-dependent suppression of cancer cell growth and induction of apoptosis.

Mechanism of Action

This compound exerts its anticancer effects through multiple mechanisms. Primarily, as a selective COX-2 inhibitor, it blocks the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2). Elevated levels of PGE2 in the tumor microenvironment are known to promote cell proliferation, invasion, and angiogenesis while inhibiting apoptosis. By reducing PGE2 production, this compound can effectively counteract these pro-tumorigenic effects.

Furthermore, some effects of COX-2 inhibitors can be independent of their enzymatic inhibition. These may involve the induction of cell cycle arrest and apoptosis through the modulation of various signaling pathways.

Quantitative Data Summary

The cytotoxic and growth-inhibitory effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.33 ± 0.06 |

| MCF-7 | Breast Adenocarcinoma | Data suggests activity, specific IC50 may vary |

| HCT-116 | Colorectal Carcinoma | Data suggests activity, specific IC50 may vary |

| PC-3 | Prostate Adenocarcinoma | 6.38 ± 1.19 |

Signaling Pathways

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the anticancer properties of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., A549, PC-3)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Harvest the cells (including floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, p21, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Analyze the band intensities to determine changes in protein expression.

Application Notes and Protocols: COX-2-IN-36 as a Tool for Studying COX-2 Signaling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing COX-2-IN-36, a potent and specific inhibitor of Cyclooxygenase-2 (COX-2), to investigate COX-2 signaling pathways. This document includes an overview of COX-2, the specifications of this compound, quantitative data on various COX-2 inhibitors, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

Introduction to COX-2 Signaling

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and cell proliferation.[1] Unlike the constitutively expressed COX-1 isoform, COX-2 is induced by a variety of stimuli, including growth factors, cytokines, and tumor promoters.[1] Upon induction, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are potent lipid mediators involved in a wide range of physiological and pathological processes.

Elevated expression of COX-2 has been implicated in the pathophysiology of several diseases, including various forms of cancer, arthritis, and neurodegenerative disorders.[2][3] In cancer, COX-2-mediated signaling has been shown to promote tumor growth, angiogenesis, and metastasis, while inhibiting apoptosis.[4] Therefore, selective inhibition of COX-2 is a key area of research for the development of novel therapeutics and as a tool to dissect the intricate signaling networks governed by this enzyme.

This compound: A Potent and Specific Inhibitor

This compound is a highly potent and specific inhibitor of the COX-2 enzyme, with a reported half-maximal inhibitory concentration (IC50) of 0.4 μM.[5] Its specificity for COX-2 allows for the targeted investigation of COX-2-dependent signaling pathways without the confounding effects of COX-1 inhibition. The CAS number for this compound is 189954-93-6.[5] Research suggests that related compounds can act as selective inactivators of COX-2 through the acetylation of a serine residue (Ser516) within the enzyme's active site.[6][7]

Chemical Structure:

Quantitative Data: In Vitro Activity of Selective COX-2 Inhibitors

The following tables summarize the in vitro inhibitory activity of various selective COX-2 inhibitors against different cancer cell lines, providing a comparative basis for experimental design.

Table 1: IC50 Values of Selective COX-2 Inhibitors

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | - | - | 0.4 (for COX-2 enzyme) | [5] |

| Celecoxib | Panc-1 | Pancreatic | <100 | [8] |